BAY-678 racemate - 675103-35-2

BAY-678 racemate

Catalog Number: EVT-3064991
CAS Number: 675103-35-2
Molecular Formula: C20H15F3N4O2
Molecular Weight: 400.361
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of BAY-678 racemate involves several key steps, typically starting from simpler organic precursors. Although the exact proprietary synthetic route is not disclosed, it generally includes:

  • Formation of Key Intermediates: Initial reactions produce intermediates that are crucial for the final structure.
  • Use of Organic Solvents: Common solvents are employed to facilitate reactions.
  • Catalysts: Specific catalysts may be utilized to enhance reaction rates and selectivity.
  • Quality Control: In industrial settings, stringent quality control measures are implemented to ensure consistency in the product.

The compound is often stored as a powder at -20°C to maintain stability over time.

Molecular Structure Analysis

Structure and Data

BAY-678 racemate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The detailed structural formula includes:

  • Molecular Formula: Cx_{x}Hy_{y}Nz_{z}On_{n} (exact values depend on the stereochemistry).
  • Stereochemistry: As a racemate, it consists of equal amounts of two enantiomers, which can exhibit different biological activities.

The compound's structural features enable selective binding to the active site of human neutrophil elastase, inhibiting its activity effectively .

Chemical Reactions Analysis

Reactions and Technical Details

BAY-678 racemate is involved in various chemical reactions:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to oxidized derivatives.
  • Reduction: Reduction reactions with agents such as sodium borohydride or lithium aluminum hydride modify functional groups within the molecule.
  • Substitution: Substitution reactions can occur at specific positions on the molecule, allowing for the formation of new derivatives.

The products from these reactions depend on the reagents used and reaction conditions applied.

Mechanism of Action

BAY-678 racemate functions primarily by selectively inhibiting human neutrophil elastase. The mechanism involves:

  1. Binding: The compound binds to the active site of neutrophil elastase.
  2. Inhibition: This binding prevents the enzyme from degrading extracellular matrix proteins, which is crucial in inflammatory responses.
  3. Modulation of Inflammation: By inhibiting neutrophil elastase activity, BAY-678 reduces inflammation and tissue damage associated with various diseases.

This mechanism highlights its potential as a therapeutic agent in managing inflammatory conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in various organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Stable under recommended storage conditions (-20°C).
  • Reactivity: Reacts under specific conditions typical for small organic molecules.

Relevant physicochemical data include melting point, boiling point, and spectral data (NMR, IR) that characterize its identity and purity .

Applications

BAY-678 racemate has diverse applications across scientific fields:

  • Biochemistry: Used as a chemical probe to study human neutrophil elastase inhibition.
  • Pharmacology: Investigated for potential therapeutic effects in treating inflammatory diseases.
  • Drug Development: Serves as a lead compound in developing new drugs targeting neutrophil elastase.

Its role in research highlights its significance in understanding inflammatory pathways and developing novel therapeutic strategies .

Introduction to BAY-678 Racemate in Contemporary Biomedical Research

Role of Human Neutrophil Elastase (HNE) in Inflammatory and Degenerative Pathologies

Human neutrophil elastase (HNE), a serine protease predominantly released by activated neutrophils, plays a pivotal role in host defense mechanisms through its ability to degrade extracellular matrix components and microbial pathogens. However, unregulated enzymatic activity contributes significantly to the pathogenesis of numerous inflammatory and degenerative conditions. In pulmonary diseases, particularly chronic obstructive pulmonary disorder (COPD) and cystic fibrosis, excessive HNE activity directly damages lung parenchyma by degrading elastin, collagen, and other structural proteins essential for maintaining alveolar integrity [1] [6]. Beyond its matrix-degrading properties, HNE exhibits potent immunomodulatory functions through the cleavage of cell surface receptors and activation of inflammatory cytokines, establishing a self-perpetuating cycle of inflammation and tissue destruction. This enzymatic dysregulation extends to systemic pathologies, including rheumatoid arthritis, where HNE contributes to joint destruction, and cardiovascular diseases, where it participates in atherosclerotic plaque destabilization through vascular remodeling mechanisms [6].

Rationale for Targeting HNE in Pulmonary and Systemic Diseases

The central pathophysiological involvement of HNE in tissue destruction across multiple disease states has positioned it as a compelling therapeutic target for pharmacological intervention. Traditional approaches to protease inhibition have faced significant challenges, including insufficient potency, limited selectivity leading to off-target effects, and poor pharmacokinetic profiles that compromise in vivo efficacy. Small molecule inhibitors capable of achieving high selectivity for HNE over structurally similar serine proteases are essential to avoid interference with critical physiological processes such as coagulation and complement activation [1] [8]. The development of orally bioavailable compounds represents a particularly valuable therapeutic advancement, potentially enabling outpatient management of chronic inflammatory conditions. Research indicates that effective HNE inhibition could yield disease-modifying effects beyond symptomatic relief, potentially altering the progressive tissue destruction characteristic of conditions like emphysema and bronchiectasis [1] [6]. This therapeutic rationale has driven substantial investment in discovering and characterizing optimized HNE inhibitors with drug-like properties suitable for clinical translation.

Emergence of BAY-678 as a Paradigmatic Chemical Probe in Protease Inhibition Research

The discovery of BAY-678 represents a significant milestone in protease inhibitor development, specifically engineered to address historical limitations of earlier compounds. Characterized as an orally bioavailable, highly potent, selective, and cell-permeable inhibitor of HNE, BAY-678 demonstrates an exceptionally low half-maximal inhibitory concentration (IC₅₀) of 20 nM against its primary target [1] [3]. Its designation as a chemical probe by the Structural Genomics Consortium (SGC) underscores its utility as a precision research tool for investigating HNE biology and validating HNE as a therapeutic target across disease contexts [1] [3]. The racemic mixture, designated as BAY-678 racemate, contains both enantiomeric forms and serves as a critical reference material for stereoselective activity studies. Unlike previous inhibitors with narrow experimental applicability, BAY-678's favorable physicochemical properties, including cell permeability and metabolic stability, enable its use in complex biological systems ranging from cell-based assays to in vivo disease models [3] [4]. This combination of target affinity, selectivity, and bioavailability establishes BAY-678 as a reference compound for interrogating HNE-dependent pathological mechanisms and benchmarking novel inhibitors.

Table 1: Comparative Profile of Selected HNE Inhibitors

InhibitorIC₅₀ (nM)Selectivity ProfileCell PermeabilityOral Bioavailability
BAY-67820~2000-fold vs. 21 serine proteasesHighDemonstrated
BAY-677Not PublicSimilar to BAY-678HighLikely
Sivelestat44,000ModerateModerateLimited
Alvelestat90ModerateModerateDemonstrated

Table 2: Molecular Properties of BAY-678 Racemate

PropertyValueSignificance
Molecular FormulaC₂₀H₁₅F₃N₄O₂Balanced hydrophobicity/hydrophilicity
Molecular Weight400.35 g/molOptimal for cell penetration and oral absorption
CAS Number (racemate)675103-35-2Unique chemical identifier
CAS Number (active enantiomer)675103-36-3Specific to the bioactive form
Solubility (DMSO)≥150 mg/mL (374.67 mM)Practical concentration for experimental use
Chemical Structure FeaturesPyridinecarbonitrile core, trifluoromethylphenyl moietyCritical for HNE binding affinity and selectivity

The molecular architecture of BAY-678 incorporates a pyridinecarbonitrile core linked to a trifluoromethylphenyl moiety through a tetrahydropyrimidinone bridge, creating a three-dimensional structure complementary to the HNE active site [1] [3] [4]. This configuration enables specific, high-affinity interactions with catalytic residues while the trifluoromethyl group enhances both binding energy and metabolic stability. The compound's balanced hydrophobicity contributes to its exceptional cell permeability, allowing efficient intracellular access to inhibit neutrophil-derived HNE within inflammatory microenvironments [3] [4]. Importantly, the racemate contains both the (R)-enantiomer (designated as BAY-678) which possesses the biological activity, and the (S)-enantiomer (designated as BAY-677), which serves as an inactive control for mechanistic studies [3]. This enantiomeric pair provides an essential experimental toolset for distinguishing target-specific effects from off-target interactions in complex biological systems. The compound's validation in an acute lung injury model in vivo demonstrates its functional efficacy beyond biochemical assays, confirming its ability to modulate HNE-dependent pathophysiology in living organisms [3] [4]. Through its dual status as a pharmacological tool and drug development candidate, BAY-678 exemplifies the evolving paradigm of chemical probes bridging basic research and therapeutic discovery.

Properties

CAS Number

675103-35-2

Product Name

BAY-678 racemate

IUPAC Name

5-[5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile

Molecular Formula

C20H15F3N4O2

Molecular Weight

400.361

InChI

InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)

InChI Key

PGIVGIFOWOVINL-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.